N-(4-Ethylphenyl)hydroxylamine
Description
N-(4-Ethylphenyl)hydroxylamine is an aromatic hydroxylamine derivative characterized by a hydroxylamine (-NHOH) group attached to a para-ethyl-substituted benzene ring. This structure confers unique physicochemical properties, including moderate nucleophilicity due to the electron-donating ethyl group, which stabilizes the aromatic system. Hydroxylamine derivatives are known for their roles in organic synthesis, biological signaling, and enzyme inhibition .
Properties
CAS No. |
14546-38-4 |
|---|---|
Molecular Formula |
C8H11NO |
Molecular Weight |
137.18 g/mol |
IUPAC Name |
N-(4-ethylphenyl)hydroxylamine |
InChI |
InChI=1S/C8H11NO/c1-2-7-3-5-8(9-10)6-4-7/h3-6,9-10H,2H2,1H3 |
InChI Key |
WHEWNUKTGUEMKA-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NO |
Canonical SMILES |
CCC1=CC=C(C=C1)NO |
Other CAS No. |
14546-38-4 |
Synonyms |
Benzenamine, 4-ethyl-N-hydroxy- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key comparisons between N-(4-Ethylphenyl)hydroxylamine and related hydroxylamine derivatives:
Key Findings from Comparative Studies
N-(2-Methoxyphenyl)hydroxylamine undergoes CYP450-dependent reduction to o-anisidine, a process influenced by substituent position (ortho vs. para). Para-substituted derivatives like this compound may exhibit distinct metabolic stability due to reduced steric hindrance .
Biological Activity O-Ethyl hydroxylamine demonstrates antimicrobial and anticancer properties, but its N-substituted counterpart (this compound) lacks comparable documentation, suggesting divergent bioactivity profiles .
Enzymatic Interactions
- Hydroxylamine derivatives with para-alkyl groups (e.g., ethyl) may interact differently with CYP isoforms compared to ortho-aryl or O-alkyl analogs. For example, N-(2-Methoxyphenyl)hydroxylamine is metabolized primarily by CYP2E1, whereas para-substituted analogs might engage other isoforms .
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